Sodium 6-fluoropyridine-2-sulfinate
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Overview
Description
Sodium 6-fluoropyridine-2-sulfinate is an organosulfur compound with the molecular formula C5H3FNNaO2S. It is a heterocyclic building block used primarily in research and industrial applications. This compound is known for its unique chemical properties, which make it a valuable reagent in various chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 6-fluoropyridine-2-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfinic Acid Formation: The precursor sulfinic acid is synthesized through the reduction of sulfonyl chlorides or sulfonyl fluorides.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced under an inert atmosphere and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products:
Oxidation: Sulfonates.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 6-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 6-fluoropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can donate or accept electrons, facilitating the formation of new chemical bonds. Its molecular targets and pathways depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
- Sodium 4-fluoropyridine-2-sulfinate
- Sodium 3-fluoropyridine-2-sulfinate
- Sodium 5-fluoropyridine-2-sulfinate
Comparison: Sodium 6-fluoropyridine-2-sulfinate is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical behavior and selectivity in reactions .
Properties
IUPAC Name |
sodium;6-fluoropyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGVGPOERPXZDH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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